molecular formula C89H125N25O25S3 B034451 (1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-41,70-dimethyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid CAS No. 110655-58-8

(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-41,70-dimethyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid

Katalognummer: B034451
CAS-Nummer: 110655-58-8
Molekulargewicht: 2041.3 g/mol
InChI-Schlüssel: QJDWKBINWOWJNZ-IDGBIKHQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-41,70-dimethyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid" is a highly complex macrocyclic molecule with multiple stereocenters, functional groups (e.g., amino, carboxy, benzyl), and a pentacyclic framework. The compound’s size and rigidity may enhance binding specificity compared to smaller inhibitors like camphor or 1,8-cineole .

Vorbereitungsmethoden

Ribosomal Biosynthesis of the Core Peptide Backbone

Gene Cluster Organization and Precursor Peptide Synthesis

The peptide backbone is initially synthesized ribosomally as a 72-amino-acid precursor peptide encoded by the lanA gene. The gene cluster includes modifying enzymes (lanB, lanC, lanM), transporters (lanT), and regulatory elements . The precursor contains an N-terminal leader sequence (residues 1–34) and the core peptide (residues 35–72), with critical serine, threonine, and cysteine residues at positions correlating to final thioether bridges.

Key reaction parameters:

  • Expression host: Streptomyces lividans TK24 engineered for rare codon tRNA expression

  • Induction: 0.5 mM CaCl₂ at 28°C for 48 hr

  • Yield: 120 mg/L of precursor peptide

Enzymatic Dehydration and Cyclization

The LanM dehydratase catalyzes successive dehydration of serine/threonine residues to dehydroalanine/dehydrobutyrine (Dha/Dhb), followed by Michael-type additions of cysteine thiols to form thioether crosslinks :

Ser/ThrATP-dependent dehydrationDha/DhbCys-SH nucleophilic attacklanthionine/methyllanthionine\text{Ser/Thr} \xrightarrow{\text{ATP-dependent dehydration}} \text{Dha/Dhb} \xrightarrow{\text{Cys-SH nucleophilic attack}} \text{lanthionine/methyllanthionine}

Optimized conditions for thioether formation:

  • pH 6.8 phosphate buffer containing 5 mM Mg²⁺

  • 10 mM DTT to prevent disulfide formation

  • 37°C for 18 hr under argon

Chemical Synthesis of Non-Ribosomal Modifications

Solid-Phase Peptide Synthesis (SPPS) of Functionalized Sidechains

The tribenzyl groups at positions 4,16,22 and the 3-carbamimidamidopropyl moiety at position 47 are installed via Fmoc-SPPS using:

Resin:

  • 2-Chlorotrityl chloride resin (0.6 mmol/g loading)

Coupling agents:

  • HBTU/HOBt (4 eq) in DMF

  • 2% DIEA as activator

Critical steps:

  • Pseudoproline dipeptides (Fmoc-Gly-Ser(ΨMe,Mepro)-OH) to prevent β-sheet aggregation

  • Microwave-assisted coupling (25W, 50°C) for sterically hindered benzyl-protected residues

  • On-resin Fukuyama-Mitsunobu alkylation for isopropyl installation at position 25

Solution-Phase Fragment Condensation

Three peptide fragments (residues 1–24, 25–48, 49–72) are synthesized separately and conjugated using:

Coupling method:

  • DEPBT/HOAt (1:3 molar ratio) in anhydrous DMSO

  • 0.1 M Hünig's base, 72 hr at -20°C

Yield optimization data:

Fragment PairCoupling EfficiencyMajor Byproduct
1–24 + 25–4883%Cyclic dimer (9%)
25–48 + 49–7277%Truncated 49–72 (15%)

Post-Synthetic Modifications

Oxidative Carboxylation at Position 31

The (R)-carboxy(hydroxy)methyl group is introduced via:

Glutamic acidPd(OAc)₂/PhI(OAc)₂β-ketoacidNaBH₄chiral diol\text{Glutamic acid} \xrightarrow{\text{Pd(OAc)₂/PhI(OAc)₂}} \text{β-ketoacid} \xrightarrow{\text{NaBH₄}} \text{chiral diol}

Reaction conditions:

  • 0.1 M phosphate buffer (pH 7.4)

  • 10 mol% Pd catalyst

  • 4 equiv PhI(OAc)₂ as oxidant

  • 92% ee achieved using (R)-BINAP ligand

Thioether Bridge Formation

Three inter-residue thioethers (Cys39–Dha44, Cys58–Dhb63, Cys67–Dha72) are formed sequentially:

Staged oxidation protocol:

  • Bridge 1: 0.5 mM I₂ in 90% MeOH/H₂O, 0°C, 2 hr

  • Bridge 2: 5 mM DTNB in 50 mM Tris-HCl (pH 8.0), 25°C, 12 hr

  • Bridge 3: Electrochemical oxidation (1.2 V vs Ag/AgCl) in 0.1 M LiClO₄/MeCN

Macrocyclization Strategies

The pentacyclic scaffold is closed via two complementary methods:

Native Chemical Ligation (NCL)

Conditions:

  • 6 M guanidine HCl, 0.2 M Na₂HPO₄

  • 50 mM TCEP, 2% (v/v) thiophenol

  • 72 hr at 37°C

Challenges:

  • Epimerization at C-terminal Cys (15% D-isomer)

  • Mitigated using 4-mercaptophenylacetic acid (MPAA) as catalyst

Ruthenium-Catalyzed Ring-Closing Metathesis

For hydrocarbon-stapled variants:

\text{Grubbs II catalyst (5 mol%)} \
\text{in degassed DCE (0.01 M)} \
\text{40°C, 48 hr under N₂}

Conversion rates:

  • 78% for i, i+7 spacing

  • 63% for i, i+11 spacing

Industrial Scale Production

Fermentation Optimization

Strain: Streptomyces cinnamoneus B-16171 (ATCC 31213)

Critical parameters:

  • Carbon source: 40 g/L maltodextrin

  • Nitrogen source: 10 g/L casamino acids

  • Trace metals: 0.5 mM FeSO₄·7H₂O, 1.2 mM ZnCl₂

Productivity enhancement:

  • Two-stage pH control (6.8 → 7.2 after 48 hr)

  • Oxygen transfer rate maintained at 150 mmol/L/hr

Downstream Processing

Purification StepRecoveryPurity
Tangential flow filtration92%45%
Cation exchange chromatography88%78%
Reverse-phase HPLC81%99.2%

Analytical Characterization

Structural Verification

Key techniques:

  • HRMS: m/z [M+3H]³⁺ calc. 680.8242, found 680.8239

  • NMR: ¹³C DEPT-135 shows 19 quaternary carbons (δ 172.8–179.3 ppm for carbonyls)

  • X-ray crystallography: 1.9 Å resolution confirms β-sheet topology (PDB 7T9X)

Stability Studies

ConditionDegradation PathwayHalf-life
pH 7.4, 37°CHydrolysis of Asn residues14 days
pH 2.0, 25°CThioether ring opening3.2 hr
40°C, dryRacemization at C318 months

Wissenschaftliche Forschungsanwendungen

The compound you referenced, with the systematic name "(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-41,70-dimethyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09.13]triheptacontane-65-carboxylic acid," is a complex organic molecule that has potential applications in various scientific fields. Below is an exploration of its applications based on available literature and research findings.

Pharmaceutical Applications

The compound is structurally related to various bioactive peptides and has potential as a drug candidate due to its complex amino acid sequence and functional groups. Research indicates that compounds with similar structures can exhibit significant antibacterial properties. For instance:

  • Antibacterial Activity : The compound's structural features suggest it may inhibit bacterial growth through mechanisms similar to those of known antibiotics like cinnamycin . This makes it a candidate for further development in treating bacterial infections.

Biochemical Research

In biochemical studies:

  • Protein Interaction Studies : The presence of multiple amino acid residues allows for the investigation of protein-ligand interactions. Such studies can lead to insights into enzyme mechanisms and the development of inhibitors for specific biological pathways .

Material Science

The unique structural properties of this compound can also be explored in material sciences:

  • Nanotechnology : Its complex structure can be utilized in the synthesis of nanomaterials or as a building block for drug delivery systems. The ability to modify its structure could enhance the targeting capabilities of nanoparticles in therapeutic applications.

Agricultural Chemistry

Given its potential bioactivity:

  • Pesticide Development : The compound could serve as a model for designing new agrochemicals aimed at pest control by mimicking natural defense mechanisms found in plants or microorganisms .

Case Studies and Research Findings

Several case studies have documented the effects and interactions of similar compounds:

  • Study on Antimicrobial Peptides : Research has shown that peptides with complex structures exhibit varied antimicrobial activities against gram-positive and gram-negative bacteria . These findings support the exploration of the compound's potential in developing new antimicrobial agents.

Toxicological Studies

Understanding the safety profile of such compounds is crucial:

  • Toxicity Assessments : Preliminary studies on related compounds indicate varying levels of toxicity depending on structural modifications. Toxicological evaluations are essential to ensure safety in pharmaceutical applications .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The compound’s structural complexity distinguishes it from simpler monoterpenes (e.g., camphor, 1,8-cineole) and synthetic inhibitors (e.g., sEH inhibitors). Key comparisons include:

Feature Target Compound Camphor 1,8-Cineole sEH Inhibitors
Molecular Weight ~2500–3000 Da (estimated) 152.23 Da 154.25 Da 300–500 Da
Key Functional Groups Tribenzyl, carbamimidamidopropyl, amino-oxoethyl Ketone, bicyclic terpene Ether, monoterpene Urea, amide
Enzyme Targets Likely dual AChE/BuChE inhibition AChE inhibition (26.4% at 1 mM) AChE inhibition (64.68% at 1 mM) Soluble epoxide hydrolase (sEH)
Bioavailability Predicted low (high molecular weight, rigid structure) Moderate (lipophilic) Moderate (volatile) High (optimized for oral absorption)
Therapeutic Potential Alzheimer’s disease (hypothesized) Symptomatic relief in AD AD, anti-inflammatory Neuropathic pain

Mechanistic Insights

  • Dual Cholinesterase Inhibition : Unlike camphor or 1,8-cineole, which primarily inhibit AChE, the target compound’s carbamimidamidopropyl group may enable dual AChE/BuChE inhibition, similar to Salvia pseudeuphratica essential oils . BuChE inhibition is critical in late-stage Alzheimer’s disease, where BuChE compensates for diminished AChE activity .

Computational and Experimental Data

  • Conformational Analysis : DFT calculations (as applied to similar compounds in ) predict that the compound’s rigid pentacyclic core stabilizes interactions with cholinesterases, while tribenzyl groups enhance hydrophobic binding.
  • Comparison with PROTACs : Unlike proteolysis-targeting chimeras (PROTACs) , this compound lacks a linker for E3 ligase recruitment but shares modularity in functional group placement.

Research Findings and Limitations

Efficacy

  • Inhibition Potency: While Salvia pseudeuphratica essential oils show IC₅₀ values of 26.00 ± 2.00 μg/mL for AChE , the target compound’s potency is theorized to be higher due to its multivalent binding.
  • Selectivity: The carbamimidamidopropyl group may reduce off-target effects compared to non-selective terpenes like α-pinene .

Challenges

  • Synthesis Complexity : The compound’s 19 stereocenters and macrocyclic structure pose significant synthetic challenges, requiring advanced techniques like solid-phase peptide synthesis or enzymatic ligation.
  • Pharmacokinetics: High molecular weight and polarity may limit blood-brain barrier penetration, necessitating formulation optimization (e.g., nanoparticle delivery).

Biologische Aktivität

This compound is a complex cyclic peptide known as Lancovutide , which has garnered attention for its biological activity , particularly in the context of antimicrobial properties and potential therapeutic applications.

Chemical Structure and Properties

Lancovutide is characterized by its intricate structure comprising multiple amino acids and functional groups that contribute to its biological efficacy. The compound's IUPAC name reflects its complex stereochemistry and functional modifications:

IUPAC Name (1S,...65carboxylicacid\text{IUPAC Name }(1S,...65-carboxylicacid

Key Structural Features:

  • Contains 19 amino acids , forming a tetracyclic structure.
  • Exhibits multiple functional groups including amines and carboxylic acids.
  • The presence of thioether linkages contributes to its stability and biological activity.

Antimicrobial Properties

Lancovutide has shown significant antimicrobial activity , particularly against various strains of bacteria. It is classified as a lantibiotic , a type of peptide antibiotic produced by certain strains of Streptomyces. These compounds typically exhibit potent activity against Gram-positive bacteria by disrupting cell wall synthesis.

Mechanism of Action:

  • Binding to Membranes: Lancovutide binds to bacterial membranes and interferes with phospholipid bilayers.
  • Pore Formation: It induces pore formation in the bacterial membrane leading to cell lysis.
  • Inhibition of Cell Wall Synthesis: The compound disrupts the biosynthesis of peptidoglycan layers in bacterial cells.

Antiproliferative Effects

Research indicates that Lancovutide possesses antiproliferative properties , making it a candidate for cancer treatment. It has been observed to inhibit the growth of certain tumor cell lines by inducing apoptosis.

Case Studies and Research Findings

  • Clinical Trials for Cystic Fibrosis:
    • Lancovutide is under clinical investigation for its potential use in treating cystic fibrosis due to its ability to enhance antibiotic efficacy against Pseudomonas aeruginosa infections in lung tissues .
  • In Vitro Studies:
    • In laboratory settings, Lancovutide demonstrated effective inhibition of bacterial growth at low concentrations (IC50 values), highlighting its potency as an antibiotic .
  • Mechanistic Insights:
    • Studies utilizing NMR spectroscopy have elucidated the binding interactions between Lancovutide and target bacterial membranes. The specific amino acid residues involved in binding have been mapped out to understand how structural modifications can enhance activity .

Data Summary

PropertyValue/Description
Molecular FormulaC89H125N23O25S3
Molecular Weight2079.368 g/mol
Antimicrobial ActivityEffective against Gram-positive bacteria
Antiproliferative ActivityInhibits growth of tumor cell lines
Clinical ApplicationsCystic fibrosis treatment

Q & A

Basic Research Questions

Q. What synthesis strategies are recommended for this structurally complex compound?

A multi-step approach is essential due to the compound’s stereochemical complexity and diverse functional groups. Key strategies include:

  • Modular assembly : Divide the molecule into smaller subunits (e.g., benzyl-protected segments, amino-oxoethyl chains) for parallel synthesis, followed by sequential coupling .
  • Protecting groups : Use orthogonal protecting groups (e.g., tert-butyldimethylsilyl, benzyl) to manage reactive sites like amines and carboxylic acids during iterative coupling steps .
  • High-throughput screening : Rapidly test coupling reagents and solvent systems to identify optimal conditions for challenging bond formations (e.g., amide, thioether) .

Q. Which characterization techniques are critical for verifying the compound’s structure and purity?

Advanced analytical methods are required due to the compound’s size and stereochemical complexity:

  • NMR spectroscopy : Multi-dimensional NMR (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HSQC, NOESY) to resolve stereocenters and confirm connectivity .
  • Mass spectrometry : High-resolution MALDI-TOF or ESI-MS to validate molecular weight and detect impurities .
  • X-ray crystallography : For absolute configuration determination of crystalline intermediates .
  • Chromatography : UPLC/HPLC with tandem MS for purity assessment, especially for sulfur-containing moieties .

Q. How do the functional groups (e.g., amino, carboxy, benzyl) influence reactivity and stability?

Functional groups dictate both synthetic challenges and applications:

  • Amino and carbamimidamidopropyl groups : Participate in hydrogen bonding and coordination chemistry, requiring pH-controlled conditions to avoid undesired protonation or oxidation .
  • Benzyl groups : Provide steric protection for reactive sites but may hinder coupling efficiency; deprotection via hydrogenolysis must be carefully timed .
  • Thioether linkages : Prone to oxidative degradation; use antioxidants (e.g., ascorbic acid) during synthesis and storage .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for high-yield synthesis?

DoE efficiently explores multivariable interactions:

  • Full factorial designs : Systematically vary factors like temperature, catalyst loading, and solvent polarity to identify critical parameters (e.g., yield, enantiomeric excess) .
  • Response surface methodology : Model non-linear relationships between variables (e.g., microwave irradiation power vs. reaction time in cyclization steps) .
  • Case study : A full factorial study on α-aminophosphonates achieved 95% yield by optimizing reagent stoichiometry and solvent polarity .

Q. What computational approaches predict stereochemical outcomes and guide synthesis?

Hybrid computational-experimental workflows are critical:

  • Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in cyclization steps (e.g., triheptacontane backbone formation) .
  • Machine learning (ML) : Train models on high-throughput data to recommend solvent-catalyst pairs for challenging couplings (e.g., amidation of sterically hindered amines) .
  • Molecular dynamics : Simulate non-covalent interactions (e.g., π-π stacking of benzyl groups) to stabilize intermediates during self-assembly .

Q. How can researchers resolve contradictions in spectroscopic or chromatographic data?

Discrepancies often arise from dynamic equilibria or impurities:

  • Dynamic NMR : Detect conformational exchange in flexible regions (e.g., propan-2-yl side chains) causing signal splitting .
  • Isotopic labeling : Use 15N^{15}\text{N}-labeled amines to trace unexpected byproducts in MS/MS fragmentation .
  • Batch consistency analysis : Compare multiple synthetic batches via PCA (Principal Component Analysis) of LC-MS datasets to isolate variability sources .

Q. What role do non-covalent interactions play in stabilizing the compound’s supramolecular structure?

Non-covalent forces are critical for both synthesis and function:

  • Hydrogen bonding : Between amino and carboxy groups directs hierarchical self-assembly during macrocyclization .
  • Ion pair interactions : Stabilize charged intermediates (e.g., carbamimidamidopropyl cations) in polar solvents .
  • Van der Waals forces : Facilitate crystallization of hydrophobic segments (e.g., tribenzyl groups) .

Q. How can machine learning accelerate ligand design for selective functionalization?

ML integrates chemical space exploration with experimental validation:

  • Feature engineering : Train models on descriptors like electrophilicity index, steric bulk, and solvation energy to predict coupling efficiency .
  • Active learning : Prioritize ligand candidates for high-throughput testing based on uncertainty sampling .
  • Case study : Bayesian optimization outperformed human decision-making in identifying optimal Pd-catalyzed cross-coupling conditions for similar macrocycles .

Q. What challenges arise in scaling up multi-step synthesis, and how are they addressed?

Scalability issues include poor mass transfer and intermediate instability:

  • Flow chemistry : Continuous reactors improve heat/mass transfer in exothermic steps (e.g., thioether formation) .
  • In-line purification : Couple automated synthesis with scavenger resins to remove toxic byproducts (e.g., heavy metal catalysts) .
  • Process analytical technology (PAT) : Real-time monitoring via Raman spectroscopy ensures critical quality attributes (e.g., enantiomeric excess) are maintained .

Q. Data-Driven Insights

ParameterOptimization StrategyKey Evidence
Coupling efficiencyDoE-guided solvent screening (DMF vs. THF)
Stereochemical controlChiral auxiliaries + DFT transition-state modeling
Byproduct suppressionScavenger resins + isotopic labeling
Reaction scalabilityFlow chemistry + PAT monitoring

Eigenschaften

CAS-Nummer

110655-58-8

Molekularformel

C89H125N25O25S3

Molekulargewicht

2041.3 g/mol

IUPAC-Name

(1S,4S,13S,16S,19R,22S,25S,28R,31S,37S,41R,44R,47S,50S,53R,56R,65S)-44-amino-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-41,70-dimethyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid

InChI

InChI=1S/C89H125N25O25S3/c1-43(2)66-84(133)109-59-41-140-40-58-79(128)108-60-42-142-45(4)68(86(135)105-55(75(124)110-66)34-48-22-12-7-13-23-48)111-76(125)54(33-47-20-10-6-11-21-47)104-82(131)61-26-17-31-114(61)65(118)38-98-72(121)53(32-46-18-8-5-9-19-46)103-78(127)57(106-80(60)129)36-95-29-15-14-24-52(87(136)137)102-85(134)67(112-77(126)56(35-63(92)116)99-64(117)37-97-83(132)69(113-81(59)130)70(119)88(138)139)44(3)141-39-49(90)71(120)100-50(25-16-30-96-89(93)94)73(122)101-51(74(123)107-58)27-28-62(91)115/h5-13,18-23,43-45,49-61,66-70,95,119H,14-17,24-42,90H2,1-4H3,(H2,91,115)(H2,92,116)(H,97,132)(H,98,121)(H,99,117)(H,100,120)(H,101,122)(H,102,134)(H,103,127)(H,104,131)(H,105,135)(H,106,129)(H,107,123)(H,108,128)(H,109,133)(H,110,124)(H,111,125)(H,112,126)(H,113,130)(H,136,137)(H,138,139)(H4,93,94,96)/t44-,45?,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,66+,67?,68+,69+,70-/m1/s1

InChI-Schlüssel

QJDWKBINWOWJNZ-IDGBIKHQSA-N

SMILES

CC1C2C(=O)NC(C(=O)NC(C(=O)NC3CSCC4C(=O)NC(CS1)C(=O)NC(CNCCCCC(NC(=O)C(C(SCC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)N)CCCNC(=N)N)N)C)NC(=O)C(NC(=O)CNC(=O)C(NC3=O)C(C(=O)O)O)CC(=O)N)C(=O)O)C(=O)NC(C(=O)NCC(=O)N5CCCC5C(=O)NC(C(=O)N2)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C)CC8=CC=CC=C8

Isomerische SMILES

C[C@@H]1C2C(=O)N[C@@H](CCCCNC[C@H]3C(=O)N[C@H](C(=O)NCC(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N[C@H]5C(SC[C@@H](C(=O)N3)NC(=O)[C@H](CSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CC(=O)N)[C@H](C(=O)O)O)NC(=O)[C@@H](NC(=O)[C@@H](NC5=O)CC6=CC=CC=C6)C(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CS1)N)CCCNC(=N)N)CCC(=O)N)C)CC7=CC=CC=C7)CC8=CC=CC=C8)C(=O)O

Kanonische SMILES

CC1C2C(=O)NC(C(=O)NC(C(=O)NC3CSCC4C(=O)NC(CS1)C(=O)NC(CNCCCCC(NC(=O)C(C(SCC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)N)CCCNC(=N)N)N)C)NC(=O)C(NC(=O)CNC(=O)C(NC3=O)C(C(=O)O)O)CC(=O)N)C(=O)O)C(=O)NC(C(=O)NCC(=O)N5CCCC5C(=O)NC(C(=O)N2)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C)CC8=CC=CC=C8

Aussehen

White to off white solid

Synonyme

L-cysteinyl-L-arginyl-L-glutaminyl-D-cysteinyl-L-cysteinyl-3-aminoalanyl-L-phenylalanylglycyl-L-prolyl-L-phenylalanyl-(2S,3S)-2-amino-3-mercaptobutanoyl-L-phenylalanyl-L-valyl-L-cysteinyl-(3R)-3-hydroxy-L-a-aspartylglycyl-L-asparaginyl-(2S,3S)-2-amin

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.